molecular formula C22H28N2O5S B7715734 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide

Cat. No.: B7715734
M. Wt: 432.5 g/mol
InChI Key: SDKINQNKZAKGDS-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide is a synthetic organic compound characterized by its unique chemical structureIts molecular formula is C22H27N2O5S, and it has a molecular weight of approximately 433.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(cyclohexylsulfamoyl)phenol with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide is unique due to its specific structural features, such as the presence of the methoxybenzyl group.

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-21-10-6-5-7-17(21)15-23-22(25)16-29-19-11-13-20(14-12-19)30(26,27)24-18-8-3-2-4-9-18/h5-7,10-14,18,24H,2-4,8-9,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKINQNKZAKGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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